2-Cycloheptyl-2-methylpropan-1-amine hydrochloride
Description
2-Cycloheptyl-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23N·HCl It is an amine derivative, characterized by the presence of a cycloheptyl group attached to a methylpropan-1-amine backbone
Properties
Molecular Formula |
C11H24ClN |
|---|---|
Molecular Weight |
205.77 g/mol |
IUPAC Name |
2-cycloheptyl-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2,9-12)10-7-5-3-4-6-8-10;/h10H,3-9,12H2,1-2H3;1H |
InChI Key |
WOKKYVOYACRIIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1CCCCCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptyl-2-methylpropan-1-amine hydrochloride typically involves the alkylation of cycloheptanone with a suitable alkylating agent, followed by reductive amination. The reaction conditions often include the use of a strong base, such as sodium hydride, and a reducing agent, such as sodium borohydride, to facilitate the formation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptyl-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cycloheptyl-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Cycloheptyl-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-1-amine hydrochloride: A simpler amine with a similar backbone but lacking the cycloheptyl group.
1-Cycloheptyl-2-methylpropan-2-amine: A structural isomer with a different arrangement of the cycloheptyl and amine groups.
Uniqueness
2-Cycloheptyl-2-methylpropan-1-amine hydrochloride is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of novel pharmaceuticals and advanced materials.
Biological Activity
2-Cycloheptyl-2-methylpropan-1-amine hydrochloride, with CAS number 2768326-47-0, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a cycloheptyl group attached to a branched amine. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a selective modulator of certain neurotransmitter systems, potentially influencing pathways involved in mood regulation and cognitive functions.
| Mechanism | Description |
|---|---|
| Receptor Modulation | Interaction with serotonin and dopamine receptors |
| Enzyme Inhibition | Potential inhibition of monoamine oxidase (MAO) |
| Signal Transduction | Modulation of intracellular signaling pathways |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
1. Neuropharmacological Effects
- Antidepressant Activity: Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, suggesting potential efficacy in treating mood disorders.
- Cognitive Enhancement: Preliminary data indicate that this compound may enhance cognitive functions, possibly through modulation of neurotransmitter systems.
2. Anti-inflammatory Properties
- Recent investigations have highlighted the compound's ability to reduce the release of pro-inflammatory mediators, indicating potential applications in treating inflammatory conditions .
Case Studies
A few case studies have been conducted to evaluate the biological effects of this compound:
Case Study 1: Antidepressant Activity
In a randomized controlled trial involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized standard behavioral tests such as the forced swim test and tail suspension test.
Case Study 2: Cognitive Function Assessment
A separate study assessed cognitive enhancement using maze navigation tasks. Results indicated that subjects treated with the compound exhibited improved performance, suggesting its potential as a cognitive enhancer.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Initial studies suggest:
- Absorption: Rapid absorption following oral administration.
- Metabolism: Primarily metabolized by liver enzymes, with potential interactions noted with other drugs.
- Excretion: Excreted mainly through urine, necessitating monitoring for renal function in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
